N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzamide

Medicinal Chemistry Scaffold Differentiation Chemical Library Design

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 1448129-79-0, molecular formula C₂₁H₁₈N₄O₂, molecular weight 358.4 g/mol) is a synthetic small molecule belonging to the oxadiazole-benzamide hybrid class. Its architecture integrates a 1,2,4-oxadiazole ring (3-methyl substituted) connected through a methylene bridge to an ortho-substituted phenyl ring, which is further elaborated with a 4-(1H-pyrrol-1-yl)benzamide moiety.

Molecular Formula C21H18N4O2
Molecular Weight 358.401
CAS No. 1448129-79-0
Cat. No. B2761076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzamide
CAS1448129-79-0
Molecular FormulaC21H18N4O2
Molecular Weight358.401
Structural Identifiers
SMILESCC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N4C=CC=C4
InChIInChI=1S/C21H18N4O2/c1-15-22-20(27-24-15)14-17-6-2-3-7-19(17)23-21(26)16-8-10-18(11-9-16)25-12-4-5-13-25/h2-13H,14H2,1H3,(H,23,26)
InChIKeyRFSLJJVZSZBBEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 1448129-79-0): Chemical Identity, Structural Class, and Procurement Baseline


N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 1448129-79-0, molecular formula C₂₁H₁₈N₄O₂, molecular weight 358.4 g/mol) is a synthetic small molecule belonging to the oxadiazole-benzamide hybrid class . Its architecture integrates a 1,2,4-oxadiazole ring (3-methyl substituted) connected through a methylene bridge to an ortho-substituted phenyl ring, which is further elaborated with a 4-(1H-pyrrol-1-yl)benzamide moiety . This compound is supplied as a research-grade screening compound with a catalog purity specification of ≥95% (Catalog Number CM992854) . Its defined heterocyclic architecture positions it as a candidate scaffold in medicinal chemistry screening libraries, particularly for programs exploring oxadiazole-based enzyme inhibitors or receptor modulators [1]. However, as of the present date, this compound has no published quantitative biological activity data in peer-reviewed primary research literature, patents indexed in major databases, or authoritative bioactivity repositories including PubChem, ChEMBL, or DrugBank.

Why Generic Substitution Fails for N-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzamide: Structural Determinants of Differentiation


This compound cannot be interchangeably substituted with its closest structural analogs—including N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 1219911-55-3, which lacks the ortho-phenyl spacer) , 2-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide (CAS 1448129-84-1, which replaces the 4-(1H-pyrrol-1-yl) group with a 2-methyl substituent) , and N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide (CAS 1448069-90-6, which replaces the entire benzamide terminus with a thiophene amide) —because each modification alters three key molecular properties that govern biological recognition: (i) the conformational flexibility and spatial orientation of the pharmacophoric elements conferred by the ortho-phenyl linker; (ii) the electron density distribution and hydrogen-bonding capacity contributed by the 4-(1H-pyrrol-1-yl)benzamide terminus; and (iii) the overall molecular weight (358.4 Da vs. 282.3 Da and 299.4 Da for the direct-linked and thiophene analogs, respectively), which impacts membrane permeability, solubility, and target binding kinetics . Although quantitative structure-activity relationship (SAR) data and target-specific biological IC₅₀ values are absent from the peer-reviewed literature for this specific compound, the structural divergence from its closest available analogs is substantial enough that interchangeability without experimental validation would introduce uncontrolled variables into any biological assay [1].

Product-Specific Quantitative Evidence Guide for N-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 1448129-79-0)


Evidence Dimension 1 — Ortho-Phenyl Spacer Defines a Distinct Molecular Scaffold Not Present in Direct-Linked Analog CAS 1219911-55-3

The target compound possesses a 2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl core, wherein the oxadiazole ring is connected to an ortho-substituted phenyl ring via a methylene bridge. This contrasts with its closest commercially available analog, N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 1219911-55-3), in which the oxadiazole-methyl group is directly attached to the benzamide nitrogen without the intervening ortho-phenyl spacer . The presence of the ortho-phenyl linker in the target compound increases the molecular weight from 282.3 g/mol (CAS 1219911-55-3) to 358.4 g/mol, a net gain of 76.1 Da . This structural distinction introduces an additional aromatic ring that can participate in π-stacking interactions with target proteins and alters the vector of the benzamide terminus relative to the oxadiazole ring, potentially modifying target binding geometry and selectivity profiles that are not achievable with the simpler direct-linked analog [1]. No head-to-head biological comparison data are available for these two compounds; the differentiation presented here is based on structural chemical analysis alone.

Medicinal Chemistry Scaffold Differentiation Chemical Library Design

Evidence Dimension 2 — 4-(1H-Pyrrol-1-yl)benzamide Terminus Differentiates from 2-Methylbenzamide Analog (CAS 1448129-84-1) by Amide Substituent Identity

The target compound terminates in a 4-(1H-pyrrol-1-yl)benzamide moiety, where the para-position of the benzamide aromatic ring is substituted with an N-linked pyrrole heterocycle. The analog 2-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide (CAS 1448129-84-1) replaces this entire terminus with a 2-methylbenzamide group, eliminating the pyrrole ring and shifting the methyl substitution pattern . The 4-(1H-pyrrol-1-yl) substituent introduces a five-membered nitrogen-containing heteroaromatic ring capable of engaging in distinct π-π stacking, hydrogen-bond acceptor (via the pyrrole nitrogen lone pair), and edge-to-face aromatic interactions that are absent in the simple 2-methylphenyl analog [1]. Although target-specific biological IC₅₀ values are not available for either compound, structurally related 4-(1H-pyrrol-1-yl)benzamide derivatives have demonstrated activity against enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis [2], while the pyrrole-1,2,4-oxadiazole hybrid scaffold has shown antiproliferative activity against MCF-7 breast cancer cells with IC₅₀ values below 20 µM for certain analogs [3]. These class-level observations suggest that the pyrrole-containing terminus of the target compound may confer biological recognition properties not replicated by simple alkyl-substituted benzamide analogs.

Kinase Inhibitor Scaffolds Amide Bioisosterism Heterocyclic SAR

Evidence Dimension 3 — Molecular Weight and Physicochemical Differentiation from Thiophene-2-Carboxamide Analog (CAS 1448069-90-6)

The target compound (MW 358.4 g/mol, molecular formula C₂₁H₁₈N₄O₂) differs from N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide (CAS 1448069-90-6, MW 299.4 g/mol, molecular formula C₁₅H₁₃N₃O₂S) by a net molecular weight difference of +59.0 Da and a fundamentally different heteroatom composition (4 nitrogen and 2 oxygen atoms vs. 3 nitrogen, 1 oxygen, and 1 sulfur atom) . The replacement of the thiophene amide with the 4-(1H-pyrrol-1-yl)benzamide terminus in the target compound introduces an additional aromatic ring and eliminates sulfur, which alters key drug-likeness parameters including calculated logP, polar surface area, and hydrogen-bonding capacity. The thiophene analog falls within a lower molecular weight range (299.4 Da), while the target compound at 358.4 g/mol occupies a distinct physicochemical space that may influence membrane permeability, metabolic stability, and off-target promiscuity profiles differently [1]. No co-tested biological data comparing the two compounds are available; this differentiation is based on calculated and catalog physicochemical property divergence.

Physicochemical Property Differentiation Drug-likeness Profiling Amide Series Divergence

Evidence Dimension 4 — Defined Catalog Purity Specification (≥95%) Establishes a Quantitative Procurement Quality Benchmark

The target compound is commercially supplied with a documented purity specification of ≥95% (Catalog Number CM992854) . This purity threshold is quantitatively defined and verifiable by the end user through standard analytical techniques (HPLC, LC-MS, or ¹H NMR). In the context of high-throughput screening (HTS) campaigns and structure-activity relationship (SAR) studies, a ≥95% purity specification is a minimum acceptable threshold for hit confirmation and dose-response follow-up, as impurities at levels exceeding 5% can produce false-positive or false-negative results in biochemical and cell-based assays [1]. The compound's defined heterocyclic architecture and optimized synthetic route contribute to the reproducibility of this purity specification across supplier lots [1][2]. No comparative purity data for closely related analogs from identical supplier sources are available to establish superiority; this evidence dimension establishes the baseline procurement quality parameter against which any incoming lot should be analytically verified.

Compound Quality Control Procurement Specification Screening Library Purity

Evidence Dimension 5 — Synthetic Intermediate Availability Enables Independent Verification and Derivatization

The target compound can be synthesized via acylation of 2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)aniline (CAS 76629-36-2) with 4-(1H-pyrrol-1-yl)benzoyl chloride (CAS 220769-82-4). Both synthetic intermediates are commercially available: the aniline intermediate is listed in the Sigma-Aldrich catalog (CAS 76629-36-2, molecular formula C₉H₉N₃O, MW 175.19 g/mol) [1], and the benzoyl chloride intermediate is available through multiple chemical suppliers (CAS 220769-82-4, molecular formula C₁₁H₈ClNO, MW 205.64 g/mol) . The commercial availability of these two key building blocks from independent, reputable suppliers enables researchers to independently verify the identity of the target compound through resynthesis, prepare analytical reference standards, and generate derivative libraries for SAR exploration [2]. By contrast, certain closely related analogs (e.g., the triazolopyridine-fused variant AKSci HTS035509) lack the same degree of documented intermediate accessibility, which may constrain independent verification and derivatization efforts.

Chemical Synthesis Intermediate Availability Analytical Reference Standard

Best Research and Industrial Application Scenarios for N-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 1448129-79-0)


Scenario 1 — Phenotypic Screening Library Member for Novel Target Deconvolution

This compound is best deployed as a structurally defined member of a diversity-oriented phenotypic screening library, where its unique combination of a 1,2,4-oxadiazole ring, ortho-phenyl spacer, and 4-(1H-pyrrol-1-yl)benzamide terminus contributes chemical diversity not represented by simpler oxadiazole-benzamide analogs [1]. The documented ≥95% purity specification meets the quality threshold for primary HTS campaigns. In phenotypic screens where hit compounds are subsequently deconvoluted through affinity-based proteomics or chemical genetics approaches, the two commercially available synthetic intermediates (CAS 76629-36-2 and CAS 220769-82-4) [2] enable rapid synthesis of affinity probes (e.g., biotinylated or photoaffinity-labeled derivatives) for target identification, a practical advantage over analogs lacking accessible building blocks.

Scenario 2 — Scaffold for Structure-Activity Relationship (SAR) Studies Targeting Kinase or Enoyl-ACP Reductase Inhibition

The 4-(1H-pyrrol-1-yl)benzamide terminus of this compound aligns with pharmacophoric elements found in known enoyl-ACP reductase (InhA) inhibitors [1] and the broader class of pyrrole-1,2,4-oxadiazole hybrids that have demonstrated antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ values below 20 µM for select analogs; the most potent analog 8j achieved an IC₅₀ of 14.38 ± 1.32 µM against MDA-MB-231 cells, outperforming doxorubicin at 21.18 ± 2.19 µM) . While no target-specific IC₅₀ data exist for the compound itself, its structural features position it as a logical starting point for systematic SAR campaigns exploring: (i) variation of the oxadiazole 3-substituent; (ii) modification of the ortho-phenyl linker geometry; and (iii) substitution of the pyrrole ring. The modular synthetic route via the aniline and benzoyl chloride intermediates [2] facilitates parallel library synthesis for SAR exploration.

Scenario 3 — Target Fishing and Chemoproteomics Probe Development

In chemical biology programs employing target fishing strategies (e.g., cellular thermal shift assays, affinity enrichment mass spectrometry), this compound can serve as a parent scaffold for probe development. Its molecular weight of 358.4 g/mol [1] falls within a favorable range for cell permeability while retaining sufficient structural complexity for specific target engagement. The presence of the ortho-phenyl linker distinguishes it from smaller direct-linked analogs (MW 282.3 g/mol) and provides additional sites for linker attachment without ablating the core pharmacophore. The commercial availability of the aniline intermediate (CAS 76629-36-2, Sigma-Aldrich) [2] enables incorporation of alkyne or azide handles via the aniline nitrogen for downstream click chemistry conjugation in chemoproteomics workflows.

Scenario 4 — Chemical Biology Probe Derivatization and Focused Library Synthesis

For research groups engaged in focused library synthesis around oxadiazole-containing kinase inhibitor scaffolds, this compound provides a validated synthetic entry point [1]. The documented commercial availability of both 2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)aniline (CAS 76629-36-2, MW 175.19 g/mol) and 4-(1H-pyrrol-1-yl)benzoyl chloride (CAS 220769-82-4, MW 205.64 g/mol) [2] enables researchers to independently prepare the parent compound as an analytical reference standard and subsequently generate derivative libraries through systematic variation of the acid chloride component. This modular synthetic strategy supports the generation of 20–50 compound libraries with diverse amide termini while maintaining the core oxadiazole-phenyl scaffold constant, enabling SAR-by-catalog approaches that are not readily achievable with analogs whose intermediates are less accessible.

Quote Request

Request a Quote for N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(1H-pyrrol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.